Jtk-109;jtk-109

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

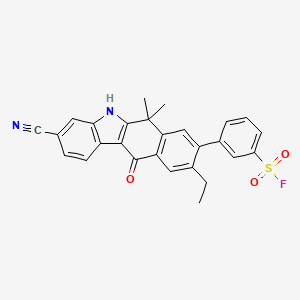

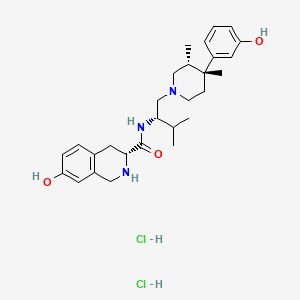

JTK-109 is a potent inhibitor of hepatitis C virus NS5B RNA-dependent RNA polymerase . It has NS5B inhibitory activity with an IC50 value of 0.017μM . JTK-109 can be used for the research of hepatitis C virus (HCV) .

Molecular Structure Analysis

The molecular weight of JTK-109 is 638.13 . The chemical formula is C37H33ClFN3O4 . The SMILES representation of the molecule is O=C(C1=CC=C2C(N=C(C3=CC=C(OCC4=CC(N5C(CCC5)=O)=CC=C4C6=CC=C(Cl)C=C6)C=C3F)N2C7CCCCC7)=C1)O .科学的研究の応用

JTK-109 (1) was identified as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Subsequent studies aimed to improve its cellular potency, leading to a greater than 40-fold improvement in replicon potency (EC50=7.6 nM) by modifying its chemical structure (Hirashima et al., 2007).

Extensive structure-activity relationship (SAR) studies on benzimidazole derivatives bearing a diarylmethyl group, including JTK-109, showed significant advancement in activity against genotype 1b NS5B. JTK-109 exhibited favorable pharmacokinetic profiles, high selectivity for NS5B, and good safety profiles, suggesting its potential as a clinical candidate for treating hepatitis C (Hirashima et al., 2006).

JTK-109 was also evaluated for its cross-inhibition potential against caliciviruses. It was found to inhibit transcriptional activities of six RdRps spanning the Norovirus, Sapovirus, and Lagovirus genera of the Caliciviridae, demonstrating its potential as a broad-spectrum antiviral agent (Netzler et al., 2017).

Additionally, JTK-109 was included in a study examining the effects of DVDMs mediated photodynamic therapy on human esophageal cancer Eca-109 cells. The study found that DVDMs-PDT induced apoptosis and autophagy in these cells, and the generation of ROS activated p38MAPK and JNK signaling pathways (Shi et al., 2018).

作用機序

特性

IUPAC Name |

[2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]cyclohexyl] 3H-benzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H33ClFN3O4/c38-26-10-7-23(8-11-26)29-14-12-27(42-17-3-6-36(42)43)18-25(29)21-45-28-13-15-30(32(39)20-28)31-4-1-2-5-35(31)46-37(44)24-9-16-33-34(19-24)41-22-40-33/h7-16,18-20,22,31,35H,1-6,17,21H2,(H,40,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNSNMAIAUQMNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)N4CCCC4=O)C5=CC=C(C=C5)Cl)F)OC(=O)C6=CC7=C(C=C6)N=CN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H33ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jtk-109;jtk-109 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)

![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)

![(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone](/img/structure/B608186.png)

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)